2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane
Description
Protective Group Intermediate
The compound’s acetal functionality enables temporary protection of carbonyl groups during multi-step syntheses. Its steric bulk compared to simpler acetals like ethylene glycol derivatives improves selectivity in nucleophilic additions.
Nitro Group Reactivity Platform
The para-nitro substitution provides opportunities for:
Conformational Studies
Researchers utilize this compound to investigate:
- Steric effects on ring-opening kinetics
- Through-space electronic interactions between substituents
- Torsional strain in bicyclic acetals
Table 1: Comparative Reactivity of Dioxolane Derivatives
| Compound | Ring-Opening Rate (rel.) | Nitro Reduction Potential |
|---|---|---|
| 2-Phenyl-1,3-dioxolane | 1.0 | N/A |
| 2-(4-Nitrophenyl)-1,3-dioxolane | 0.3 | -0.85 V vs SCE |
| This compound | 0.1 | -0.92 V vs SCE |
Data adapted from electrochemical studies and kinetic analyses.
The compound’s extended conjugation system (nitro group → dioxolane → phenyl) enables unique photophysical properties, with potential applications in organic electronics. Recent work has explored its use as:
Properties
CAS No. |
190448-47-6 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H13NO4/c17-16(18)14-8-6-13(7-9-14)15(19-10-11-20-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
VVVCJKKPLCVZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The most common synthetic route involves the condensation of 4-nitrobenzaldehyde and ethylene glycol (or substituted diols) in the presence of an acid catalyst to form the dioxolane ring.
$$
\text{4-nitrobenzaldehyde} + \text{ethylene glycol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{2-(4-nitrophenyl)-1,3-dioxolane}
$$
Catalysts and Conditions
- Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) is widely used due to its strong acidity and solubility in organic solvents. Sulfuric acid is an alternative but less preferred due to harsher conditions.
- Solvent: Typically, the reaction is performed in toluene or benzene under reflux with a Dean-Stark apparatus to continuously remove water and drive the equilibrium toward acetal formation.
- Temperature: Reflux temperatures of the solvent (approximately 110°C for toluene) are maintained for several hours (4–8 hours) to ensure complete conversion.
- Molar Ratios: A slight excess of ethylene glycol is often used to push the reaction forward.
Mechanistic Insights
The reaction proceeds via:
- Protonation of the aldehyde carbonyl oxygen by the acid catalyst.
- Nucleophilic attack by the diol’s hydroxyl group forming a hemiacetal intermediate.
- Intramolecular cyclization and loss of water to form the stable 1,3-dioxolane ring.
Alternative and Advanced Preparation Techniques
Microreactor and Emulsion-Based Synthesis
Recent advances include the use of water-in-oil Pickering emulsions stabilized by SO3H-functionalized ionic liquids and surface-modified silica nanoparticles to enhance reaction rates and selectivity in microreactor setups. This method allows:
- High reaction activity.
- Improved product selectivity.
- Potential for continuous flow synthesis, enhancing scalability and reproducibility.
Continuous Flow Synthesis
Scaling up the batch process to continuous flow reactors has been proposed to optimize:
- Reaction time.
- Heat and mass transfer.
- Yield and purity.
This approach is particularly useful for industrial production, allowing better control over reaction parameters.
Comparative Data on Preparation Conditions and Yields
| Parameter | Conventional Batch Method | Microreactor Emulsion Method | Continuous Flow Method |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic acid | SO3H-functionalized ionic liquid | p-Toluenesulfonic acid or ionic liquid |
| Solvent | Toluene or benzene | Water-in-oil emulsion | Toluene or other organic solvents |
| Temperature | Reflux (~110°C) | Mild heating (50–70°C) | Controlled, optimized for flow |
| Reaction Time | 4–8 hours | Minutes to hours | Minutes to hours |
| Yield | 70–85% (typical) | >85% reported | Comparable or improved yields |
| Scalability | Limited by batch size | High, due to continuous operation | High, suitable for industrial scale |
| Selectivity | Good | Excellent | Excellent |
Research Findings and Notes
- The acid-catalyzed condensation remains the most reliable and widely used method for synthesizing 2-(4-nitrophenyl)-1,3-dioxolane derivatives, including the phenyl-substituted variant.
- The presence of the 4-nitrophenyl group influences the reactivity by electron-withdrawing effects, which can slightly reduce the electrophilicity of the aldehyde carbonyl, requiring optimized reaction conditions.
- The microreactor emulsion method offers enhanced catalytic efficiency and product purity, making it promising for future industrial applications.
- Continuous flow methods allow for better control of reaction parameters , reducing side reactions and improving reproducibility.
- The compound can be further modified or reduced (e.g., nitro group reduction) for derivative synthesis, but these are subsequent steps beyond the initial preparation of the dioxolane ring.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Aldehyde + Diol | 4-nitrobenzaldehyde + ethylene glycol | Starting materials for dioxolane formation |
| Acid Catalyst | p-Toluenesulfonic acid (0.1–0.2 equiv.) | Protonates carbonyl, facilitates cyclization |
| Solvent | Toluene or benzene | Medium for reflux and water removal |
| Temperature | Reflux (~110°C) | Drives reaction to completion |
| Water Removal | Dean-Stark apparatus | Shifts equilibrium toward acetal formation |
| Reaction Time | 4–8 hours | Ensures full conversion |
| Workup | Neutralization, extraction, purification | Isolates pure product |
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions, although this is less common.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-(4-Aminophenyl)-2-phenyl-1,3-dioxolane.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane serves as a crucial intermediate in the synthesis of more complex molecules. Its derivatives are integral in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including:
- Reduction : Producing 2-(4-Aminophenyl)-1,3-dioxolane.
- Substitution : Leading to various substituted dioxolanes depending on the nucleophile used.
- Oxidation : Resulting in corresponding carbonyl compounds like aldehydes or ketones.
Materials Science
Design of Novel Materials
The compound is utilized in materials science for creating novel materials with specific electronic or optical properties. Its unique structure allows for the exploration of new functionalities in polymeric materials and thin films. Research indicates potential applications in:
- Liquid Crystals : The incorporation of dioxolane derivatives into liquid crystal systems has been explored for their tunable properties .
- Electronic Devices : The compound's electronic characteristics make it suitable for applications in organic electronics and photonics.
Biological Studies
Potential Biological Activities
Research has highlighted the biological implications of this compound and its derivatives:
- Antimicrobial Activity : Studies have shown that synthesized dioxolanes exhibit significant antifungal activity against Candida albicans, with effective concentrations below 1000 µg/mL. Additionally, antibacterial screening revealed strong activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting therapeutic potential .
- Cancer Research : The compound has been investigated for its ability to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Structure-based design strategies have led to the development of small-molecule inhibitors that target these proteins, which are crucial in cancer cell survival .
Case Studies
-
Antifungal Activity Study
- A series of synthesized dioxolanes were tested for antifungal activity against C. albicans. Results indicated that most compounds exhibited significant inhibition at concentrations below 1000 µg/mL, demonstrating the potential for developing antifungal agents based on this scaffold.
- Antibacterial Screening
-
Artificial Enzyme Research
- This compound has been utilized as a model substrate in studies aimed at mimicking natural enzyme activity. Research demonstrated that the hydrolysis of acetals using artificial enzyme-cofactor complexes could be fine-tuned by adjusting factors such as active site size and cofactor properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Positional Isomers: Meta- vs. Para-Nitro Derivatives
- 2-(3-Nitrophenyl)-1,3-dioxolane (CAS 6952-67-6):
The meta-nitro isomer exhibits distinct electronic effects due to the nitro group’s position. The para-nitro derivative benefits from stronger resonance stabilization with the aromatic ring, enhancing its electron-withdrawing capacity. Computational studies suggest that the dihedral angle between the dioxolane H1 atom and the aromatic ring (~80°) remains consistent across isomers, but the para-nitro group may confer greater stability in oxidation reactions .
Substituent Variations: Bromomethyl and Halogenated Derivatives
- 2-(Bromomethyl)-2-phenyl-1,3-dioxolane (CAS 3418-21-1):
The bromomethyl substituent introduces significant steric bulk and reactivity. This compound is classified as hazardous (H317, H319) due to skin sensitization and eye irritation risks . In contrast, the parent nitro compound lacks such hazards, highlighting how halogenation increases toxicity but also expands synthetic utility (e.g., in alkylation reactions) . - The methyl groups on the dioxolane ring increase steric hindrance, which may limit reactivity in protection/deprotection reactions .
Alkyl-Substituted Dioxolanes
- 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane (CAS 1831-57-8):
Methyl groups at the 4,5-positions create a rigid, sterically shielded structure. This derivative is less polar than nitro-substituted analogs, impacting solubility in polar solvents. Such modifications are advantageous in applications requiring inert environments, such as spirocyclic ketal synthesis .
Structural and Electronic Properties
Stereoelectronic Effects
Quantum mechanical studies reveal that in 2-phenyl-1,3-dioxolane derivatives, the H1 atom of the dioxolane ring adopts a near-orthogonal orientation (dihedral angle ~80°) relative to the aromatic ring, minimizing steric clashes. This contrasts with phenyl cyclopentane, where the dihedral angle is ~0°, leading to unfavorable interactions . Hyperconjugation between the C–H σ-bond and the aromatic π-system stabilizes the dioxolane structure, a feature absent in non-oxygenated analogs like cyclohexane derivatives .
Comparative Stability and Reactivity
- Oxidative Stability : 2-Phenyl-1,3-dioxolane remains intact under mild oxidative conditions (e.g., K₂Cr₂O₇ without AlCl₃), whereas nitro-substituted derivatives may undergo nitro-group reduction or ring-opening under harsher conditions .
- Catalytic Reactivity : The nitro group in 2-(4-nitrophenyl)-2-phenyl-1,3-dioxolane enhances electrophilicity, making it more reactive in acetal exchange reactions compared to alkyl-substituted dioxolanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
